An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2-adamantyl Methacrylate
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2-adamantyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-adamantyl methacrylate (EAdMA) is a specialty methacrylate monomer featuring a bulky, rigid adamantyl group. This unique molecular architecture imparts exceptional properties to its corresponding polymer, poly(2-ethyl-2-adamantyl methacrylate), making it a valuable component in advanced materials science. EAdMA is primarily utilized as a monomer in the formulation of photoresists for 193 nm (ArF) lithography, a critical process in the fabrication of microelectronic devices.[1][2] Its adamantyl moiety provides excellent plasma etch resistance and contributes to the precise, chemically amplified deprotection mechanisms required for high-resolution patterning.[1][3] Beyond microelectronics, the hydrophobic and rigid nature of the adamantyl group makes polymers derived from EAdMA interesting candidates for biomedical applications, including the development of novel drug delivery systems.[4][5][6][] This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and key applications of 2-Ethyl-2-adamantyl methacrylate.
Core Chemical Properties
2-Ethyl-2-adamantyl methacrylate is a white, powdered solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-Ethyl-2-adamantyl methacrylate | [2] |
| Synonyms | EAdMA, 2-Ethyl-2-methacryloyloxyadamantane, Methacrylic Acid 2-Ethyl-2-adamantyl Ester | [2] |
| CAS Number | 209982-56-9 | [8] |
| Molecular Formula | C16H24O2 | [8] |
| Molecular Weight | 248.36 g/mol | [8] |
| Appearance | White to almost white powder or lump | [2] |
| Melting Point | 40 °C | [2] |
| Boiling Point | 318.3 ± 11.0 °C at 760 mmHg | |
| Density | 1.04 ± 0.1 g/cm³ | |
| Purity | >98.0% (GC) | [2] |
| Storage Temperature | <0°C, under inert atmosphere |
Synthesis of 2-Ethyl-2-adamantyl Methacrylate
The synthesis of 2-Ethyl-2-adamantyl methacrylate can be achieved through several routes. Two common laboratory-scale protocols are detailed below.
Method 1: Transesterification of Vinyl Methacrylate with 2-Ethyladamantanol
This method involves the reaction of 2-ethyladamantanol with vinyl methacrylate in the presence of a basic ion exchange resin.
Experimental Protocol:
-
To a 3L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 2175 mL of n-hexane.
-
With stirring, add 97 g of 2-ethyladamantanol to the flask.
-
Slowly add 0.0072 g of tetrachlorobenzoquinone as a polymerization inhibitor.
-
Add 72.5 g of a basic ion exchange resin and adjust the pH to 7-8.
-
Cool the reaction mixture to -10°C.
-
Slowly add 72.5 g of vinyl methacrylate dropwise to the reaction mixture.
-
Maintain the reaction at -10°C for 6 hours, monitoring the progress by gas chromatography.
-
Upon completion, add 800 mL of water to the reaction system and stir for 30 minutes.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
The final product, 125 g of 2-Ethyl-2-adamantyl methacrylate, can be obtained with a yield of approximately 93.45%.[8]
Caption: Synthesis of EAdMA via Transesterification.
Method 2: Esterification of 2-Ethyl-2-adamantanol with Methacryloyl Chloride
This alternative synthesis involves the direct esterification of 2-ethyl-2-adamantanol with methacryloyl chloride.
Experimental Protocol:
-
Dissolve adamantanone in a suitable solvent (e.g., anhydrous tetrahydrofuran).
-
Add bromoethane dropwise to the solution to form 2-ethyl-2-adamantanol in situ via a Grignard-type reaction with magnesium metal. This step is typically carried out under an inert atmosphere (e.g., nitrogen).
-
After the formation of 2-ethyl-2-adamantanol, cool the reaction mixture to below 0°C.
-
Add a polymerization inhibitor.
-
Slowly add methacryloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed for 10-20 hours at room temperature.
-
Quench the reaction by adding water.
-
Perform a post-treatment involving extraction, crystallization, and concentration to obtain the final product, 2-Ethyl-2-adamantanol methacrylate.[9]
Caption: Synthesis of EAdMA via Esterification.
Polymerization of 2-Ethyl-2-adamantyl Methacrylate
Poly(2-ethyl-2-adamantyl methacrylate) is typically synthesized via free-radical polymerization. The following is a general protocol that can be adapted for this purpose.
Experimental Protocol for Free-Radical Polymerization:
-
Dissolve the desired amount of 2-Ethyl-2-adamantyl methacrylate monomer in a suitable solvent (e.g., toluene, dioxane) in a reaction flask.
-
Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator concentration is typically 0.1-1.0 mol% with respect to the monomer.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).
-
Maintain the reaction under an inert atmosphere with stirring for a specified period (e.g., 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or hexane.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 50-60°C) until a constant weight is achieved.
Caption: Free-Radical Polymerization of EAdMA.
Characterization
The synthesized monomer and resulting polymer can be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the EAdMA monomer and the successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups in the monomer and to monitor the disappearance of the vinyl C=C bond during polymerization. Key peaks for methacrylates include the C=O stretch (~1720 cm⁻¹), C=C stretch (~1638 cm⁻¹), and C-O-C stretches (~1150-1300 cm⁻¹).[10][11][12]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer, while Thermogravimetric Analysis (TGA) provides information on its thermal stability. Adamantane-containing polymers are known for their high thermal stability.[13]
Applications
Photoresists for Microlithography
The primary application of 2-Ethyl-2-adamantyl methacrylate is in the formulation of chemically amplified photoresists for 193 nm (ArF) lithography.[1][2] The bulky and etch-resistant adamantyl group enhances the performance of the photoresist in several ways:
-
High Etch Resistance: The adamantane structure provides superior resistance to plasma etching processes used to transfer the patterned image to the underlying substrate.[1]
-
Acid-Cleavable Group: The tertiary ester linkage is susceptible to acid-catalyzed cleavage. In a chemically amplified photoresist, exposure to UV light generates a photoacid, which then catalyzes the deprotection of the adamantyl group during a post-exposure bake. This change in polarity allows for selective dissolution of either the exposed or unexposed regions of the resist in a developer solution.
-
Solubility Control: The hydrophobic nature of the adamantyl group helps to control the dissolution behavior of the polymer in the aqueous alkaline developer.[14]
Caption: Photoresist Processing Workflow.
Drug Delivery Systems
The unique properties of adamantane-containing polymers also make them promising materials for drug delivery applications.[4][5][6] The hydrophobic adamantyl group can serve as a physical anchor for drug molecules or can form the core of micelles for the encapsulation of hydrophobic drugs.
-
Controlled Release: Adamantane-based polymers can be designed to form nanoparticles or micelles that encapsulate therapeutic agents. The release of the drug can be controlled by the degradation of the polymer matrix or by diffusion.[4]
-
Targeted Delivery: The surface of these drug delivery systems can be functionalized with targeting ligands to direct them to specific cells or tissues, potentially increasing the efficacy of the drug and reducing side effects.
-
Enhanced Bioavailability: By encapsulating poorly water-soluble drugs within a polymer matrix, their bioavailability can be improved.
While the use of poly(2-ethyl-2-adamantyl methacrylate) specifically for drug delivery is an emerging area of research, the broader class of adamantane-containing polymers has shown significant potential in this field.
Conclusion
2-Ethyl-2-adamantyl methacrylate is a versatile monomer with significant applications in advanced materials, particularly in the microelectronics industry. Its unique adamantane structure provides a combination of high etch resistance, thermal stability, and tunable solubility, making it an ideal component for high-performance photoresists. Furthermore, the inherent properties of the adamantyl group open up possibilities for its use in the development of sophisticated drug delivery systems. As research in both nanotechnology and nanomedicine continues to advance, the demand for specialized monomers like EAdMA is expected to grow, driving further innovation in its synthesis and application.
References
- 1. fujitsu.com [fujitsu.com]
- 2. Sinomer® EADMA 2-Ethyl-2-Adamantyl Methacrylate | ArF Photoresist Monomer [sinocurechem.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 6. mdpi.com [mdpi.com]
- 8. 2-Ethyl-2-adamantyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 9. CN104628561B - Preparation method for 2-ethyl-2-adamantanol methacrylate - Google Patents [patents.google.com]
- 10. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
